molecular formula C10H13ClS B13177069 1-(Chloromethyl)-2-(propan-2-ylsulfanyl)benzene

1-(Chloromethyl)-2-(propan-2-ylsulfanyl)benzene

Cat. No.: B13177069
M. Wt: 200.73 g/mol
InChI Key: FWSGGWKPWLHRPO-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-(propan-2-ylsulfanyl)benzene is an organic compound that features a benzene ring substituted with a chloromethyl group and a propan-2-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2-(propan-2-ylsulfanyl)benzene can be synthesized through a multi-step process. One common method involves the chloromethylation of 2-(propan-2-ylsulfanyl)benzene. This reaction typically requires the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2-(propan-2-ylsulfanyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or an alcohol.

    Oxidation: The propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions to form corresponding hydrocarbons or alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydrocarbons or alcohols.

Scientific Research Applications

1-(Chloromethyl)-2-(propan-2-ylsulfanyl)benzene has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

    Material Science: Utilized in the preparation of functional materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-(propan-2-ylsulfanyl)benzene involves its ability to undergo various chemical transformations. The chloromethyl group acts as a reactive site for nucleophilic substitution, while the propan-2-ylsulfanyl group can participate in oxidation and reduction reactions. These transformations enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in chemical synthesis.

Comparison with Similar Compounds

    1-(Chloromethyl)-2-(methylsulfanyl)benzene: Similar structure but with a methylsulfanyl group instead of a propan-2-ylsulfanyl group.

    1-(Bromomethyl)-2-(propan-2-ylsulfanyl)benzene: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Uniqueness: 1-(Chloromethyl)-2-(propan-2-ylsulfanyl)benzene is unique due to the presence of both a chloromethyl group and a propan-2-ylsulfanyl group, which confer distinct reactivity and chemical properties. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H13ClS

Molecular Weight

200.73 g/mol

IUPAC Name

1-(chloromethyl)-2-propan-2-ylsulfanylbenzene

InChI

InChI=1S/C10H13ClS/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8H,7H2,1-2H3

InChI Key

FWSGGWKPWLHRPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=CC=CC=C1CCl

Origin of Product

United States

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